2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile
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Overview
Description
2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile is a chemical compound with the molecular formula C12H22N2 It is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile typically involves the reaction of 3,3,5,5-tetramethylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of oxides or carboxylic acids.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring can engage in various binding interactions. These interactions can modulate biological pathways and influence the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3,5,5-tetramethylpiperidin-1-yl)ethanol
- 2-(3,3,5,5-tetramethylpiperidin-1-yl)acetaldehyde
- 2-(3,3,5,5-tetramethylpiperidin-1-yl)acetic acid
Uniqueness
2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile is unique due to its specific combination of a highly substituted piperidine ring and a nitrile group
Properties
CAS No. |
1863522-17-1 |
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Molecular Formula |
C11H20N2 |
Molecular Weight |
180.3 |
Purity |
95 |
Origin of Product |
United States |
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